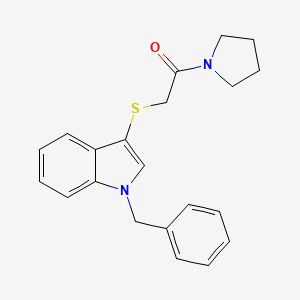![molecular formula C20H18ClN3O4 B2528982 4-氯-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺 CAS No. 851408-11-2](/img/structure/B2528982.png)
4-氯-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic molecule that contains a quinoline moiety . Quinolines are a group of compounds that have been found to have valuable biological and pharmaceutical properties . They are often used in drug research and development .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Quinolines can participate in a variety of reactions, including those involving their nitrogen atom or the carbon atoms in their ring structure .科学研究应用
氧化反应
- 喹诺酮的氧化:与 4-氯-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺 结构类似的喹诺酮衍生物在用过酸氧化时表现出有趣的化学反应性,在保持其 4-吡啶酮环的同时形成硝氧自由基。这证明了它们在化学合成和反应性研究中的潜力 (Staško 等人,2014)。
腐蚀抑制
- 喹喔啉的抑制效率:与喹诺酮化合物密切相关的喹喔啉已被研究其作为酸性环境中铜等金属的腐蚀抑制剂的潜力。量子化学计算揭示了有助于这种抑制效率的分子结构的见解 (Zarrouk 等人,2014)。
晶体工程
- 晶体形成中的氢键和卤素键:涉及 4-硝基苯甲酰胺(一种结构与 4-氯-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-硝基苯甲酰胺 相似的化合物)的晶体研究表明,如何通过氢键和卤素键介导的分子带用于晶体工程。这在材料科学和晶体学领域有影响 (Saha 等人,2005)。
还原化学
- 缺氧选择性细胞毒素:对 5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺 等相关化合物进行的研究强调了对缺氧细胞的选择性毒性,这在靶向癌症治疗的发展中至关重要。这些化合物经历氧抑制的酶促还原,使其成为缺氧选择性细胞毒素的潜在候选物 (Palmer 等人,1995)。
作用机制
The mechanism of action of this compound would depend on its structure and the target it interacts with. Many quinoline derivatives have been found to have biological activity, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .
未来方向
属性
IUPAC Name |
4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-11-3-4-13-9-15(20(26)23-18(13)12(11)2)7-8-22-19(25)14-5-6-16(21)17(10-14)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUHEKULTLYTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

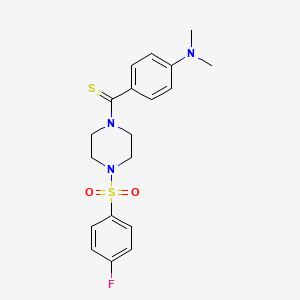
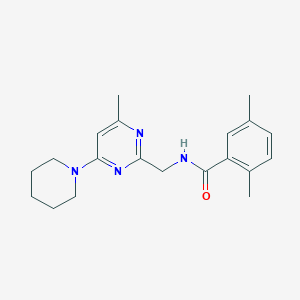
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
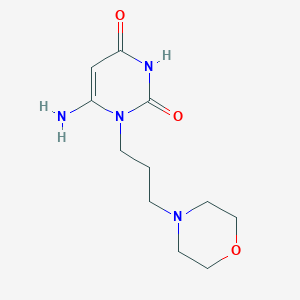
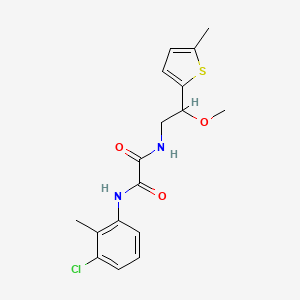
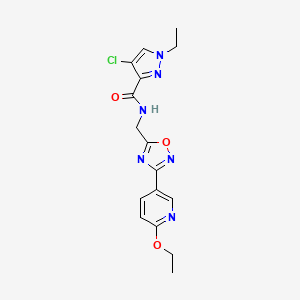
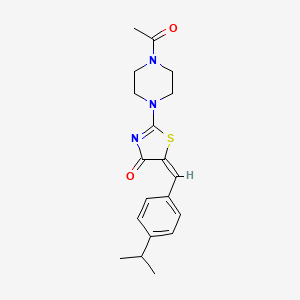

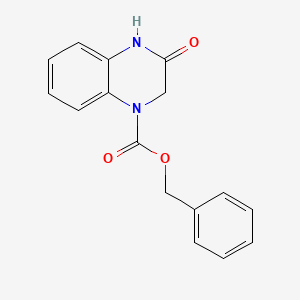

![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

